molecular formula C16H13ClFN5O B2573196 N-(5-chloro-2-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide CAS No. 1207012-14-3

N-(5-chloro-2-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide

Cat. No.: B2573196
CAS No.: 1207012-14-3
M. Wt: 345.76
InChI Key: UBUFAQPJMJGYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide is a useful research compound. Its molecular formula is C16H13ClFN5O and its molecular weight is 345.76. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₆H₁₇ClFN₅O
  • Molecular Weight : 349.79 g/mol
  • CAS Number : 1207012-14-3
PropertyValue
Molecular Weight349.79 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its structural components, particularly the triazolidine ring and the presence of halogen atoms. The triazolidine ring is known to interact with various biological targets, influencing enzyme activity and receptor binding. The fluorine and chlorine substituents can enhance lipophilicity, potentially improving cellular uptake and bioavailability.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related triazole derivatives have shown:

  • Inhibition of Cancer Cell Proliferation : Compounds with similar structures demonstrated IC₅₀ values in the micromolar range against various cancer cell lines, including colon (HCT-116) and breast (T47D) cancers .

Antimicrobial Activity

Preliminary studies suggest that triazole derivatives can possess antimicrobial properties. This compound may inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity or interference with metabolic pathways.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the anticancer potential of various triazole derivatives, revealing that those containing halogen substituents exhibited enhanced activity against HCT-116 cells with IC₅₀ values ranging from 6.2 μM to 43.4 μM .
  • Inhibition Studies :
    • Related compounds were tested for their ability to inhibit key metabolic enzymes such as acetylcholinesterase (AChE). These findings suggest potential applications in treating neurological disorders .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameIC₅₀ (μM)Activity Type
Triazole Derivative A (similar structure)6.2Anticancer (HCT-116)
Triazole Derivative B27.3Anticancer (T47D)
Triazole Derivative C43.4Anticancer (T47D)

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN5O/c1-9-2-3-10(17)8-13(9)20-16(24)14-15(22-23-21-14)19-12-6-4-11(18)5-7-12/h2-8,14-15,19,21-23H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMFIQWVXXYUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.